1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-14-9-19-22-12-16(13-25(19)24-14)5-4-8-21-20(26)23-11-15-6-7-17(27-2)18(10-15)28-3/h6-7,9-10,12-13H,4-5,8,11H2,1-3H3,(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSZOOOPFZTEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with an appropriate amine to form the benzyl intermediate.
Coupling with Pyrazolopyrimidine: The benzyl intermediate is then coupled with 2-methylpyrazolo[1,5-a]pyrimidine under suitable conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application being studied.
Comparison with Similar Compounds
Bis[2-amino-6-(aryl)nicotinonitrile] Derivatives (Compounds 4a–c, )
These compounds feature dual pyridine-cyano arms attached to a pyrazole core. Unlike the target compound, they lack a urea linker and instead incorporate nitrile groups. Antimicrobial testing in showed moderate activity against E. coli (MIC: 32–64 µg/mL), with furyl-substituted derivatives (e.g., 4a) outperforming chloro- or methoxybenzyl analogues. This suggests that electron-rich aromatic groups (e.g., dimethoxybenzyl in the target) may enhance activity, though direct comparisons are needed .
3,6-Dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (Compounds 5a,b, )
These compounds replace the pyrimidine ring with an oxazinone fused to pyrazole. The urea in acts as a reagent rather than a structural component. The methyl and phenyl substituents increase hydrophobicity (predicted logP: ~2.8) compared to the target compound’s dimethoxybenzyl group (estimated logP: ~3.5). This difference may influence blood-brain barrier penetration or cytochrome P450 interactions .
Quinoline-Pyrazolo-Pyrimidine Hybrids (DMH3, )
DMH3 incorporates a quinoline moiety linked to pyrazolo-pyrimidine via a phenylpropyl chain. The morpholine substituent in DMH3 improves aqueous solubility (clogP: 2.1) relative to the target’s dimethoxybenzyl group, highlighting trade-offs between solubility and aromatic stacking efficiency .
Pharmacokinetic and Physicochemical Properties
Its urea group may confer better target engagement than the nitriles or oxazinones in analogues .
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may influence its interaction with various biological targets.
Structural Overview
The compound consists of:
- 3,4-Dimethoxybenzyl moiety: This part contributes to the lipophilicity and overall biological activity.
- 2-Methylpyrazolo[1,5-a]pyrimidin-6-yl unit: Known for its pharmacological properties, this core structure is pivotal in mediating biological effects.
Biological Activity
Preliminary studies indicate that 1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea may exhibit several biological activities:
- Antitumor Activity : Research has shown that pyrazole derivatives, including those similar to this compound, can inhibit key oncogenic pathways. They have demonstrated effectiveness against various cancer cell lines by targeting proteins such as BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : Compounds within the pyrazole class have been reported to possess anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation .
- Antibacterial Properties : There is evidence suggesting that certain pyrazole derivatives exhibit antibacterial activity, making them potential candidates for developing new antibiotics .
The biological activity of 1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea is primarily attributed to its ability to interact with various molecular targets within biological systems. Interaction studies typically involve:
- Cellular Assays : These assays help elucidate the compound's effects on cell proliferation and apoptosis.
- Molecular Docking Studies : Such studies predict how the compound binds to specific proteins involved in disease processes.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally similar to 1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
